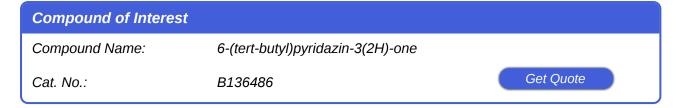


Physicochemical Properties of Substituted Pyridazinones: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of substituted pyridazinones, a class of heterocyclic compounds of significant interest in medicinal chemistry. Due to their diverse biological activities, including anti-inflammatory, cardiovascular, and anticancer effects, a thorough understanding of their physicochemical characteristics is crucial for the design and development of novel therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support researchers in this field.

Data Presentation: Physicochemical Properties

The following tables summarize the available quantitative data on the pKa, lipophilicity (logP), melting point, and solubility of various substituted pyridazinones. These parameters are critical for predicting the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Table 1: pKa and logP Values of Selected Substituted Pyridazinones



Compound/Substit uent	рКа	logP	Reference
3(2H)-Pyridazinone	Not explicitly found	-0.7	[1]
5-ethoxy-2-(3- methylphenyl)-4- sulfanylidene-1H- pyridazin-3-one	Not explicitly found	2.9	[2]
Pyridazinone derivative 4ba (with 5- methoxyindole moiety)	Not explicitly found	0.43	[3]

Note: Experimental data for a wide range of substituted pyridazinones is not readily available in a consolidated format. The values presented are from individual studies and computational estimations.

Table 2: Melting Points of Selected Substituted Pyridazinones

Compound/Substituent	Melting Point (°C)	Reference
6-aryl-2-(imidazol-1-yl/1,2,4- triazol-1-yl)-2-methyl-4,5- dihydro-(2H)-pyridazin-3-one derivatives	165-166	[4]
6-[3-allyl-4-(2,3- epoxypropoxy)phenyl]-4,5- dihydro-3(2H)-pyridazinone	92.5-95	[5]
Phenyl-substituted pyridazine	~155	[6]
Thienyl-substituted pyridazine	~205	[6]
Tolyl-substituted pyridazine	Not specified	[6]

Table 3: Solubility of 6-Phenylpyridazin-3(2H)-one (PPD) in Various Solvents at 318.2 K[7][8]



Solvent	Mole Fraction Solubility (x 10 ⁻¹)	
Dimethyl sulfoxide (DMSO)	4.73	
Polyethylene glycol-400 (PEG-400)	4.12	
Transcutol®	3.46	
Ethyl acetate (EA)	0.81	
2-butanol	0.0218	
1-butanol	0.0211	
Propylene glycol (PG)	0.0150	
Isopropyl alcohol (IPA)	0.0144	
Ethylene glycol (EG)	0.0127	
Ethanol	0.00822	
Methanol	0.00518	
Water	0.000126	

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols for measuring pKa and logP.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a highly accurate method for pKa determination.[9][10][11] [12][13]

Principle: A solution of the compound is titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from

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the midpoint of the buffer region in the resulting titration curve, where the concentrations of the ionized and unionized forms of the compound are equal.

Detailed Methodology:[9][11]

- Preparation of Solutions:
 - Prepare a stock solution of the pyridazinone derivative of known concentration (typically 1 mM) in a suitable solvent (e.g., deionized water or a co-solvent if solubility is low).
 - Prepare standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH).
 - Prepare a solution to maintain a constant ionic strength (e.g., 0.15 M KCl).
- Calibration of the pH Meter:
 - Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).
- Titration Procedure:
 - Place a known volume (e.g., 20 mL) of the sample solution into a titration vessel.
 - If the compound is a weak acid, make the solution acidic (pH 1.8-2.0) with the standardized HCl. If it is a weak base, make the solution basic.
 - Immerse the calibrated pH electrode and a stirrer into the solution.
 - Begin the titration by adding small, precise increments of the standardized NaOH (for an acidic compound) or HCl (for a basic compound).
 - Record the pH of the solution after each addition, allowing the reading to stabilize.
 - Continue the titration until the pH reaches a stable value in the basic or acidic region, respectively.
- Data Analysis:



- Plot the measured pH values against the volume of titrant added to generate a titration curve.
- The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized. This corresponds to the inflection point of the titration curve.

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is a key determinant of its membrane permeability and distribution in biological systems. The shake-flask method is the traditional and most reliable method for logP determination.[4][14] [15][16][17]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water (or a buffer of a specific pH for logD determination). The concentration of the compound in each phase is measured after equilibrium is reached. The partition coefficient (P) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

Detailed Methodology:[4][14][17]

- Preparation of Phases:
 - Saturate n-octanol with water (or buffer) and water (or buffer) with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
- Partitioning of the Compound:
 - Prepare a stock solution of the pyridazinone derivative in the aqueous phase. The concentration should be chosen to be within the linear range of the analytical method used for quantification.
 - In a suitable vessel (e.g., a separatory funnel or a vial), add a known volume of the noctanol-saturated aqueous phase containing the compound and a known volume of the water-saturated n-octanol.



- Shake the vessel vigorously for a set period (e.g., 1-2 hours) to ensure thorough mixing and to allow the compound to partition between the two phases.
- Allow the mixture to stand undisturbed until the two phases have completely separated.
 Centrifugation can be used to accelerate phase separation.
- Quantification of the Compound:
 - Carefully withdraw a sample from each phase.
 - Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve should be prepared for each phase.
- Calculation of logP:
 - Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]
 - The logP is the base-10 logarithm of the partition coefficient: logP = log10(P)

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow relevant to the study of substituted pyridazinones.

Signaling Pathways

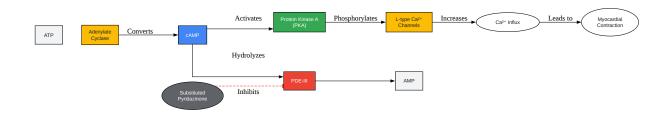
Substituted pyridazinones often exert their biological effects by modulating specific signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.





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Caption: Anti-inflammatory signaling pathway of substituted pyridazinones.



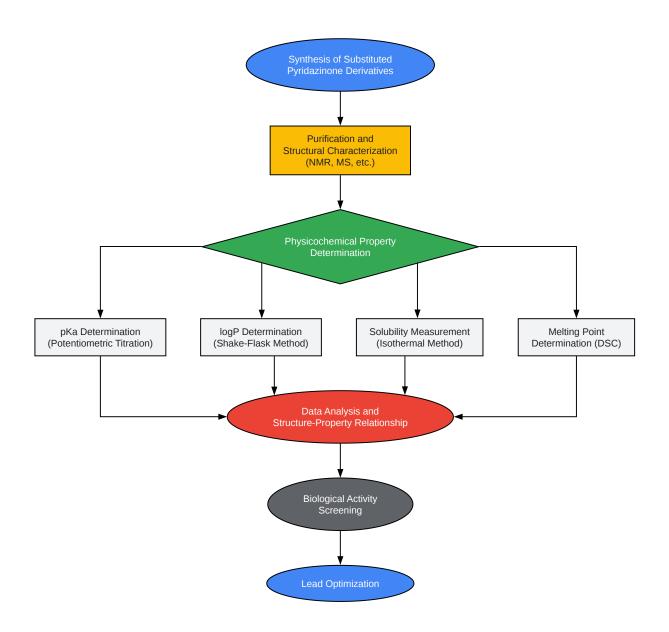
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Caption: Cardiovascular signaling pathway of pyridazinones (PDE-III inhibition).

Experimental Workflow

The following diagram illustrates a logical workflow for the physicochemical characterization of novel substituted pyridazinone derivatives.





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Caption: Experimental workflow for physicochemical characterization.



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